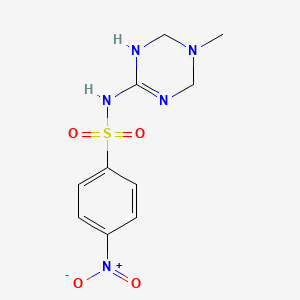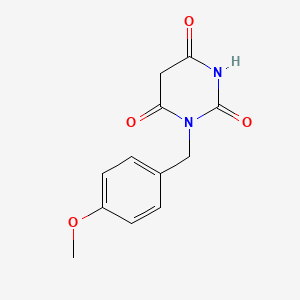![molecular formula C18H18FN3O3 B5584836 1-(3-FLUOROBENZOYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE](/img/structure/B5584836.png)
1-(3-FLUOROBENZOYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-FLUOROBENZOYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE is an organic compound that belongs to the class of piperazines It is characterized by the presence of a fluorobenzoyl group and a nitrophenylmethyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-FLUOROBENZOYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE can be synthesized through a multi-step process involving the following key steps:
Formation of 3-fluorobenzoyl chloride: This can be achieved by reacting 3-fluorobenzoic acid with thionyl chloride under reflux conditions.
Nucleophilic substitution: The 3-fluorobenzoyl chloride is then reacted with piperazine to form 1-(3-fluorobenzoyl)piperazine.
Alkylation: The final step involves the alkylation of 1-(3-fluorobenzoyl)piperazine with 3-nitrobenzyl chloride in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-FLUOROBENZOYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: 1-(3-aminobenzoyl)-4-[(3-nitrophenyl)methyl]piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the piperazine ring.
Scientific Research Applications
1-(3-FLUOROBENZOYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound in biological studies to investigate the effects of fluorobenzoyl and nitrophenylmethyl groups on biological systems.
Mechanism of Action
The mechanism of action of 1-(3-FLUOROBENZOYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to receptors: It may bind to specific receptors in the central nervous system, modulating their activity.
Inhibiting enzymes: The compound may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters.
Modulating signaling pathways: It may influence various signaling pathways, resulting in changes in cellular responses.
Comparison with Similar Compounds
1-(3-FLUOROBENZOYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE can be compared with other similar compounds, such as:
1-(3-chlorobenzoyl)-4-[(3-nitrophenyl)methyl]piperazine: This compound has a chlorine atom instead of a fluorine atom on the benzoyl group, which may result in different chemical and biological properties.
1-(3-fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine: This compound has the nitro group on the para position of the phenyl ring, which may affect its reactivity and interactions with biological targets.
Uniqueness: this compound is unique due to the presence of both fluorobenzoyl and nitrophenylmethyl groups, which confer distinct chemical and biological properties. The combination of these groups in a single molecule allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(3-fluorophenyl)-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c19-16-5-2-4-15(12-16)18(23)21-9-7-20(8-10-21)13-14-3-1-6-17(11-14)22(24)25/h1-6,11-12H,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETKLSJCHVSZJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5584764.png)
![4-Fluoro-2-[(2-methoxyphenyl)-(1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B5584771.png)
![1-(ethylsulfonyl)-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-3-piperidinecarboxamide](/img/structure/B5584786.png)
![N-[(4-bromophenyl)methyl]-4-chloro-N-(2,6-dichlorophenyl)benzamide](/img/structure/B5584790.png)

![4-{2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}phenol](/img/structure/B5584804.png)
![5-methyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5584810.png)
![9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5584819.png)

![9-allyl-4-(1H-imidazol-2-ylmethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5584841.png)

![3-[2-(2,3-Dimethylanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5584847.png)
![4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}thiomorpholine](/img/structure/B5584854.png)
![2-[(4-chlorobenzyl)sulfinyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5584855.png)
